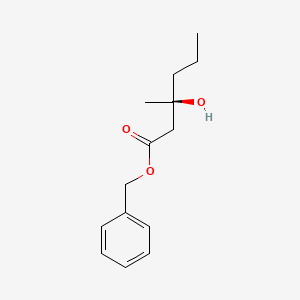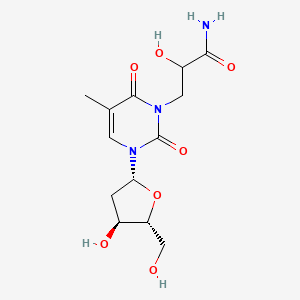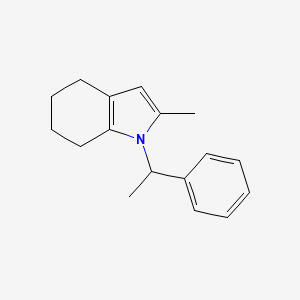
2-(Dodec-5-EN-1-YL)-2-methyl-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodec-5-EN-1-YL)-2-methyl-1,3-dithiane is an organic compound that belongs to the class of dithianes Dithianes are sulfur-containing heterocycles that are often used as protecting groups in organic synthesis This particular compound features a dodecenyl group, which is a long-chain alkene, attached to the dithiane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodec-5-EN-1-YL)-2-methyl-1,3-dithiane typically involves the reaction of a dodecenyl halide with 2-methyl-1,3-dithiane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the dithiane acts as a nucleophile and displaces the halide from the dodecenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dodec-5-EN-1-YL)-2-methyl-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The double bond in the dodecenyl group can be oxidized to form epoxides or diols.
Reduction: The dithiane ring can be reduced to form the corresponding dithiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiane ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Epoxides or diols.
Reduction: Dithiols.
Substitution: Various substituted dithianes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dodec-5-EN-1-YL)-2-methyl-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It can also serve as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dodec-5-EN-1-YL)-2-methyl-1,3-dithiane largely depends on its application. In organic synthesis, it acts as a protecting group by forming stable dithiane derivatives that can be selectively deprotected under mild conditions. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity by binding to active sites or altering their conformation.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dodec-5-EN-1-YL)-1,3-dithiane: Lacks the methyl group at the 2-position.
2-(Dodec-5-EN-1-YL)-2-ethyl-1,3-dithiane: Contains an ethyl group instead of a methyl group at the 2-position.
2-(Dodec-5-EN-1-YL)-2-phenyl-1,3-dithiane: Contains a phenyl group instead of a methyl group at the 2-position.
Uniqueness
The presence of the methyl group at the 2-position in 2-(Dodec-5-EN-1-YL)-2-methyl-1,3-dithiane can influence its reactivity and stability compared to similar compounds. This structural feature may enhance its utility as a protecting group and its potential interactions with biological targets.
Propiedades
Número CAS |
564478-54-2 |
|---|---|
Fórmula molecular |
C17H32S2 |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
2-dodec-5-enyl-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C17H32S2/c1-3-4-5-6-7-8-9-10-11-12-14-17(2)18-15-13-16-19-17/h8-9H,3-7,10-16H2,1-2H3 |
Clave InChI |
KIVATPYNNSXNCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CCCCCC1(SCCCS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Dibenzylamino)ethylamino]pentan-1-ol](/img/structure/B14211416.png)
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)


![2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14211436.png)
![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)


![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
![Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane](/img/structure/B14211466.png)


![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)
